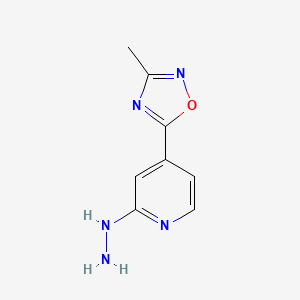

2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Description

Properties

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-10-7(4-6)12-9/h2-4H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKSDEKEXVLYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazino group. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing functional groups.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the hydrazino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azides, while substitution reactions can produce a variety of hydrazone derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential in medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules. The presence of the hydrazine group is significant as it can participate in various chemical reactions, potentially leading to the creation of new pharmaceuticals.

Case Study:

Research demonstrates that derivatives of hydrazine compounds exhibit anti-tumor activities. For instance, compounds structurally related to 2-hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine have shown promise in inhibiting cancer cell proliferation in vitro .

Agricultural Chemistry

The compound's nitrogen-rich structure suggests potential applications in agrochemicals, specifically as fungicides or herbicides. The oxadiazole moiety is known for its efficacy against various plant pathogens.

Case Study:

In a study investigating the antifungal properties of oxadiazole derivatives, compounds similar to this compound demonstrated significant activity against several fungal strains affecting crops .

Material Science

Due to its unique structural features, this compound may be utilized in the development of new materials with specific electronic or optical properties. The incorporation of heterocycles into polymer matrices can enhance material performance.

Data Table: Potential Applications in Material Science

| Application Area | Compound Type | Expected Properties |

|---|---|---|

| Polymer Additives | Conductive Polymers | Improved conductivity |

| Coatings | Protective Coatings | Enhanced durability |

| Sensors | Chemical Sensors | Increased sensitivity |

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Chloro-Substituted Analogs

- 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 890095-56-4): Molecular Formula: C₈H₆ClN₃O Molecular Weight: 195.61 Key Differences: Replaces the hydrazino group with a chloro substituent at the 2-position. This substitution reduces nucleophilicity but enhances stability, making it a versatile building block for cross-coupling reactions . Applications: Used in Suzuki-Miyaura couplings to generate biaryl structures .

Positional Isomers

- 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 959240-62-1) :

Substituent Variations on the Oxadiazole Ring

Alkyl Chain Modifications

- 2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 852933-98-3): Molecular Formula: C₁₀H₁₂N₅O Molecular Weight: 235.24 Key Differences: Features a propyl group instead of methyl on the oxadiazole.

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine :

Functional Group Comparisons

Hydrazino vs. Aldehyde Groups

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7): Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 Key Differences: The aldehyde group at the benzal position offers reactivity for condensation reactions, unlike the hydrazino group, which is more suited for nucleophilic substitutions .

Biological Activity

2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring with an oxadiazole moiety. This structural configuration is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 191.19 g/mol. The compound features both hydrazino and oxadiazole functionalities, which contribute to its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The hydrazino group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The oxadiazole ring may interact with biological receptors, influencing their activity and downstream signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Bacillus subtilis | 18 | |

| Aspergillus niger | 20 |

These findings suggest that the compound has strong inhibitory effects on Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

One significant study involved the synthesis of derivatives of this compound and their evaluation for antimicrobial activity. The derivatives were tested against a panel of pathogens, revealing that certain modifications enhanced their biological activity significantly. For instance:

- Derivatives with Substituted Aromatic Groups : These compounds demonstrated increased potency against E. coli compared to the parent compound.

- Covalent Docking Studies : Molecular docking simulations indicated strong interactions between the compound and active sites of target proteins involved in bacterial resistance mechanisms .

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence that compounds related to this compound exhibit anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Comparative Analysis

When compared to similar compounds such as other pyridine or oxadiazole derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity profile.

| Compound Type | Biological Activity |

|---|---|

| Pyridine Derivatives | Moderate antibacterial activity |

| Oxadiazole Derivatives | Variable activity; often less potent |

| 2-Hydrazino Compound | Strong antimicrobial and potential anticancer activity |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization reactions, such as coupling hydrazine derivatives with pre-functionalized pyridine-oxadiazole intermediates. For optimization:

- Use controlled stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to oxadiazole precursor) to minimize side reactions.

- Employ catalysts like trifluoroacetic acid or palladium-based systems to enhance cyclization efficiency .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity products.

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks. For example, the oxadiazole ring protons appear as distinct singlets in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 234.0984).

- Infrared Spectroscopy (IR) : Identify functional groups like N-H stretches (~3300 cm⁻¹) and C=N/C-O bands (1600–1500 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC to quantify saturation points.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products. Store at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How to design a study investigating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (Kᵢ). For example, test against acetylcholinesterase or kinases using fluorogenic substrates .

- Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding poses in enzyme active sites. Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm interaction specificity .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Replicate Studies : Standardize assay conditions (pH, temperature, cell lines) to isolate variables. Use embedded experimental designs combining quantitative IC₅₀ measurements with qualitative observations (e.g., cell morphology changes) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Bayesian inference) to identify outliers or confounding factors .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Modeling : Use tools like SwissADME or pkCSM to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test profiles).

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS or NAMD .

Q. How to integrate experimental data with theoretical frameworks for mechanistic insights?

- Methodological Answer :

- Hypothesis-Driven Design : Align experiments with existing theories (e.g., Hammett substituent effects for reactivity trends). For example, correlate oxadiazole ring electronics with bioactivity using DFT calculations .

- Pathway Analysis : Map inhibition data onto metabolic or signaling pathways (KEGG, Reactome) to identify downstream targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.